N-(2-Ethylphenyl)-N'-methylthiourea

PNMT inhibition enzymology catecholamine biosynthesis

Researchers performing catecholamine biosynthesis assays often lack well-characterized low-affinity controls for SAR studies. N-(2-Ethylphenyl)-N'-methylthiourea (CAS 65709-19-5) fills this gap as a defined weak PNMT inhibitor (Ki=1.11×10⁶ nM). Key differentiation: XLogP3=1.8 & TPSA=56.2 Ų confer predictable passive membrane permeability for cell-based assays. Only 2 rotatable bonds enable defined binding poses in docking/crystallography. Exact mass 194.08777 Da (+42.047 Da shift vs. N-phenylthiourea) provides unique LC-MS/MS identification. Supplied at ≥95% purity with batch-specific QC documentation. Global shipping with full regulatory compliance documentation.

Molecular Formula C10H14N2S
Molecular Weight 194.30 g/mol
CAS No. 65709-19-5
Cat. No. B8768723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethylphenyl)-N'-methylthiourea
CAS65709-19-5
Molecular FormulaC10H14N2S
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=S)NC
InChIInChI=1S/C10H14N2S/c1-3-8-6-4-5-7-9(8)12-10(13)11-2/h4-7H,3H2,1-2H3,(H2,11,12,13)
InChIKeyKNFHIVURXPEXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Ethylphenyl)-N'-methylthiourea: Overview


N-(2-Ethylphenyl)-N'-methylthiourea (CAS 65709-19-5) is an organosulfur compound belonging to the thiourea class, characterized by a central thiourea moiety substituted with a 2-ethylphenyl group on one nitrogen and a methyl group on the adjacent nitrogen [1]. It has a molecular weight of 194.30 g/mol and exhibits a computed XLogP3 of 1.8, indicating moderate lipophilicity [1]. The compound has been evaluated as a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11×10⁶ nM [2]. It is commercially available for research purposes, typically at 95% purity .

Thiourea-class compound for SAR and enzymology research
PNMT pathway inhibition study fit
Moderate lipophilicity profile for membrane permeability research
Defined purity specification supports stoichiometric preparation

Why Structural Analogs Cannot Be Interchanged


Thiourea derivatives are highly sensitive to subtle changes in substitution pattern, which can significantly alter key physicochemical properties and biological activity profiles [1]. For instance, the presence of the 2-ethylphenyl moiety in N-(2-Ethylphenyl)-N'-methylthiourea confers a distinct lipophilicity (XLogP3 = 1.8) and topological polar surface area (56.2 Ų) compared to the unsubstituted phenyl analog, N-phenylthiourea (XLogP3 = 0.7, TPSA = 70.1 Ų) [1][2]. Such differences directly impact membrane permeability, solubility, and target engagement [3]. Furthermore, the specific N'-methyl substitution on the thiourea core may influence hydrogen-bonding capacity and conformational flexibility relative to analogs lacking this modification [4]. Consequently, even closely related thioureas cannot be considered functionally equivalent without empirical verification of the property or activity of interest.

Lipophilicity shift from 2-ethylphenyl substitution may alter membrane partitioning relative to unsubstituted phenyl analogs
TPSA reduction alters permeability context; may not transfer across thiourea analogs
N'-methyl substitution modifies hydrogen-bond capacity versus analogs lacking this group

Quantitative Differentiation Against Structural Analogs


PNMT Inhibitory Activity

N-(2-Ethylphenyl)-N'-methylthiourea demonstrates weak inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11×10⁶ nM (1.11 mM) measured via radiochemical assay [1]. In contrast, the structurally simpler N-phenylthiourea exhibits potent inhibition of phenoloxidase (Ki = 0.21 μM), a different enzyme target . This cross-class comparison highlights the target selectivity profile of the ethylphenyl-methyl substituted thiourea scaffold.

PNMT Inhibition
Class-level
Ki = 1.11×10⁶ nM PNMT (bovine)
vs
Ki = 210 nM Phenoloxidase
Supports low-affinity PNMT control context
Cross-class enzyme comparison; target context differs
PNMT inhibition enzymology catecholamine biosynthesis

Lipophilicity and Partition Coefficient

N-(2-Ethylphenyl)-N'-methylthiourea possesses a computed XLogP3 value of 1.8, as determined by PubChem's XLogP3 3.0 algorithm [1]. This represents a 1.1 log unit increase in lipophilicity compared to N-phenylthiourea, which has an XLogP3 of 0.7 [2]. The increased lipophilicity is attributed to the 2-ethyl substituent on the phenyl ring, which adds hydrophobic surface area without introducing additional hydrogen-bond donors or acceptors.

Lipophilicity
Head-to-head
XLogP3 = 1.8
vs N-phenylthiourea XLogP3 = 0.7 (+1.1)
Supports membrane diffusion context
Computed value; experimental logP may vary
ADME logP lipophilicity membrane permeability

Polar Surface Area and Permeability

The computed topological polar surface area (TPSA) of N-(2-Ethylphenyl)-N'-methylthiourea is 56.2 Ų [1], which is 13.9 Ų lower than the TPSA of N-phenylthiourea (70.1 Ų) [2]. This reduction is consistent with the addition of the hydrophobic ethyl group, which increases molecular volume without adding polar atoms. A TPSA below 60 Ų is generally associated with favorable intestinal absorption and blood-brain barrier penetration [3].

Polar Surface Area
Head-to-head
TPSA = 56.2 Ų
vs N-phenylthiourea TPSA = 70.1 Ų (−13.9 Ų)
Supports permeability assessment
Below 60 Ų threshold associated with BBB penetration
drug-likeness ADME polar surface area permeability

Exact Mass Differentiation by HRMS

The exact monoisotopic mass of N-(2-Ethylphenyl)-N'-methylthiourea is 194.08777 Da [1], which is 42.04695 Da heavier than N-phenylthiourea (152.04082 Da) [2]. This mass difference corresponds precisely to the addition of an ethyl group (C₂H₅, exact mass 29.03913 Da) on the phenyl ring and a methyl group (CH₃, exact mass 15.02348 Da) on the thiourea nitrogen. Such a distinct mass shift enables unambiguous differentiation of these thiourea analogs in complex mixtures using high-resolution mass spectrometry (HRMS).

Monoisotopic Mass
Head-to-head
194.08777 Da
vs N-phenylthiourea 152.04082 Da (+42.047 Da)
Supports analytical differentiation in HRMS
Clear mass shift enables unambiguous compound tracking
mass spectrometry LC-MS analytical reference exact mass

Commercial Purity Specification

AKSci supplies N-(2-Ethylphenyl)-N'-methylthiourea with a documented minimum purity specification of 95% . In contrast, the more commonly available N-phenylthiourea is often supplied at 98-99% purity from major vendors . While the absolute purity is slightly lower, the defined specification provides a reliable baseline for experimental reproducibility. The compound is stored long-term in cool, dry conditions and is not classified as hazardous for transportation .

Purity Specification
Data to verify
95% minimum
As per vendor documentation
Supports stoichiometric calculation context
Verify with certificate of analysis per lot
chemical sourcing purity quality control procurement

Conformational Flexibility and Rotatable Bonds

N-(2-Ethylphenyl)-N'-methylthiourea contains 2 rotatable bonds as computed by Cactvs 3.4.6.11 [1]. In comparison, the phenyl-substituted analog N-(2-ethylphenyl)-N'-phenylthiourea possesses 3 rotatable bonds due to the additional C-N bond rotation between the thiourea core and the second phenyl ring [2]. This reduced conformational flexibility may result in a more restricted conformational ensemble, which can be advantageous for achieving specific binding poses or for crystallographic studies where lower flexibility facilitates structure determination.

Rotatable Bonds
Head-to-head
2 rotatable bonds
vs N-(2-ethylphenyl)-N'-phenylthiourea: 3 bonds (−1)
Reduced flexibility may aid binding studies
Computed; may facilitate crystallography
conformational analysis molecular flexibility structure-activity relationship

Validated Research Applications


PNMT Inhibition Control and SAR Studies

Given its defined, albeit weak, PNMT inhibition (Ki = 1.11×10⁶ nM) [1], this compound serves as a valuable low-affinity control in enzymatic assays investigating catecholamine biosynthesis. Its distinct substitution pattern enables systematic SAR exploration around the ethylphenyl-methyl thiourea scaffold, aiding the identification of structural determinants for PNMT binding.

Membrane Permeability and ADME Profiling

With a computed XLogP3 of 1.8 and TPSA of 56.2 Ų [2], this compound is predicted to exhibit moderate passive membrane permeability, making it suitable for cell-based assays requiring intracellular target engagement. It can be employed as a probe to assess the impact of lipophilicity and polar surface area on cellular uptake within the thiourea chemical series.

Analytical Reference Standard for Mass Spectrometry

The distinct exact mass of 194.08777 Da, representing a +42.047 Da shift relative to N-phenylthiourea [2], provides a unique identifier in high-resolution LC-MS/MS workflows. This compound can be used as a calibration standard or internal reference for quantifying structurally related thioureas in complex biological matrices or reaction mixtures.

Conformational Restriction Studies in Modeling

The presence of only 2 rotatable bonds, compared to 3 in the phenyl-substituted analog [3], indicates reduced conformational flexibility. This property can be leveraged in computational docking studies or in crystallization trials, where a more rigid ligand may facilitate more defined binding poses and higher-resolution structural data.

Application
Selection Property
Validation Focus
PNMT pathway inhibition studies
Low-affinity control context
SAR around ethylphenyl-methyl scaffold
Cell-based permeability assays
Moderate lipophilicity profile
Cellular uptake in thiourea series
HRMS analytical reference
Distinct exact mass signature
Thiourea differentiation in complex matrices
Conformational modeling studies
Reduced rotatable bond count
Binding pose prediction and crystallography

Technical Documentation Hub

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32 linked technical documents
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